molecular formula C5H11N5O4 B11897610 2-Amino-1H-purin-6(9H)-one trihydrate CAS No. 683208-61-9

2-Amino-1H-purin-6(9H)-one trihydrate

Cat. No.: B11897610
CAS No.: 683208-61-9
M. Wt: 205.17 g/mol
InChI Key: ZAFHXARCOCYSSH-UHFFFAOYSA-N
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Description

2-Amino-1H-purin-6(9H)-one trihydrate is a chemical compound that belongs to the purine family It is a derivative of purine, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-purin-6(9H)-one trihydrate typically involves the reaction of guanine with water to form the trihydrate form. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the trihydrate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and drying to obtain the trihydrate form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-purin-6(9H)-one trihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxo derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

2-Amino-1H-purin-6(9H)-one trihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

    Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-1H-purin-6(9H)-one trihydrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The specific pathways and targets depend on the context of its use, such as in therapeutic applications.

Comparison with Similar Compounds

2-Amino-1H-purin-6(9H)-one trihydrate can be compared with other similar compounds, such as:

    Guanine: Both compounds are purine derivatives, but guanine lacks the trihydrate form.

    Adenine: Another purine derivative, adenine differs in its amino group position.

    Hypoxanthine: This compound is similar but lacks the amino group present in this compound.

The uniqueness of this compound lies in its specific structure and hydration state, which can influence its chemical reactivity and biological activity.

Biological Activity

2-Amino-1H-purin-6(9H)-one trihydrate, also known as purine derivative, is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is a purine analog that serves as a building block for nucleic acids and plays a crucial role in nucleic acid metabolism. Its structure includes an amino group at the 2-position and a hydroxyl group at the 6-position, contributing to its reactivity and biological function.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. A study demonstrated that modifications to its structure can enhance its inhibitory effects on viral replication by targeting viral polymerases, crucial for RNA synthesis .

Antitumor Activity

This compound has shown promise in cancer therapy. Its mechanism involves inhibiting enzymes related to nucleic acid metabolism, which can disrupt the proliferation of cancer cells. Case studies have highlighted its potential effectiveness against various types of tumors, including lung and ovarian cancers .

Antimicrobial Effects

Purine analogs, including this compound, have been reported to possess antimicrobial properties. They exhibit activity against a range of pathogens, making them candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis, such as RNA-dependent RNA polymerases.
  • Metabolic Interference : By mimicking natural substrates, it can interfere with metabolic pathways essential for viral replication and tumor cell growth.
  • Structural Modifications : Alterations in the chemical structure can lead to variations in potency and selectivity towards specific biological targets.

Comparative Studies

A comparative analysis with other purine derivatives such as guanine and adenine reveals that this compound has unique properties due to its specific hydration state, impacting its reactivity and biological efficacy.

CompoundBiological ActivityMechanism of Action
2-Amino-1H-purin-6(9H)-oneAntiviral, AntitumorEnzyme inhibition, Metabolic interference
GuanineLimited antiviralNucleic acid structure
AdenineAntimicrobialNucleoside analog

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Cancer Treatment : A clinical trial involving patients with non-small-cell lung carcinoma showed promising results when treated with formulations containing this compound, highlighting its role in reducing tumor size and improving survival rates.
  • Viral Infections : In vitro studies demonstrated that this compound significantly reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent.

Properties

CAS No.

683208-61-9

Molecular Formula

C5H11N5O4

Molecular Weight

205.17 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one;trihydrate

InChI

InChI=1S/C5H5N5O.3H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;/h1H,(H4,6,7,8,9,10,11);3*1H2

InChI Key

ZAFHXARCOCYSSH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N.O.O.O

Origin of Product

United States

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